molecular formula C20H21NO4S B2904949 4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 1351604-95-9

4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No. B2904949
CAS RN: 1351604-95-9
M. Wt: 371.45
InChI Key: FJTFTHCDFGMDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzenesulfonamide, also known as EHN, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Antimicrobial Applications

Naphthoquinones, which are structurally related to the compound , have been extensively studied for their antimicrobial properties. They are known to be effective against a range of bacteria and fungi, making them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antitumoral Activity

The naphthalene moiety present in the compound is significant in medicinal chemistry. Derivatives of naphthoquinones, which share a similar structural motif, have shown promising antitumoral activities. These compounds can induce apoptosis in cancer cells and may be used in cancer therapy research .

Molecular Docking Studies

The compound’s ability to bind with biological targets can be explored through molecular docking studies. This is crucial in understanding its mechanism of action and optimizing its structure for better efficacy in drug design .

Pharmacokinetic Property Analysis

Analyzing the pharmacokinetic properties of this compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is essential for assessing its potential as a drug candidate .

properties

IUPAC Name

4-ethoxy-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-2-25-16-10-12-17(13-11-16)26(23,24)21-14-20(22)19-9-5-7-15-6-3-4-8-18(15)19/h3-13,20-22H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTFTHCDFGMDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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